ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate is a complex organic compound with a molecular formula of C18H23ClN2O4S. This compound is known for its unique structure, which includes a piperidine ring, a pyrazole ring, and a sulfonyl group. It is used primarily in research settings due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chlorophenylhydrazine with acetylacetone to form 1-(4-chlorophenyl)-3,5-dimethylpyrazole. This intermediate is then reacted with piperidine-4-carboxylic acid and ethyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate: Similar structure but lacks the pyrazole ring.
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate: Contains a pyrazole ring but differs in the substituents and overall structure.
Properties
Molecular Formula |
C19H24ClN3O4S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
ethyl 1-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H24ClN3O4S/c1-4-27-19(24)15-9-11-22(12-10-15)28(25,26)18-13(2)21-23(14(18)3)17-7-5-16(20)6-8-17/h5-8,15H,4,9-12H2,1-3H3 |
InChI Key |
OCUZTPMVAZPLLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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